molecular formula C14H11FO2 B269457 4-Methylphenyl 2-fluorobenzoate

4-Methylphenyl 2-fluorobenzoate

Cat. No.: B269457
M. Wt: 230.23 g/mol
InChI Key: PDIQODMHZQXKJO-UHFFFAOYSA-N
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Description

4-Methylphenyl 2-fluorobenzoate is an aromatic ester derivative composed of a 2-fluorobenzoic acid moiety esterified with a 4-methylphenol group. Structurally, the compound features a fluorine atom at the ortho position of the benzoate ring and a methyl group at the para position of the phenyloxy group. This configuration introduces steric and electronic effects that influence its physicochemical properties, such as solubility, melting point, and reactivity.

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

(4-methylphenyl) 2-fluorobenzoate

InChI

InChI=1S/C14H11FO2/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9H,1H3

InChI Key

PDIQODMHZQXKJO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the para position of the phenyl group and the ortho position of the benzoate ring significantly alters molecular behavior. Below is a comparative analysis of 4-methylphenyl 2-fluorobenzoate and related derivatives:

Compound Name Substituent (Benzoate) Substituent (Phenyl) Molecular Formula Molecular Weight Key Interactions/Properties
This compound 2-Fluoro 4-Methyl C₁₄H₁₁FO₂ 234.24 (calc.) Predicted weak C–H⋯O/F interactions
Methyl 4-acetyl-2-fluorobenzoate 2-Fluoro, 4-acetyl Methyl (ester) C₁₀H₉FO₃ 196.18 Enhanced polarity due to acetyl group
Methyl 4-chloro-2-fluorobenzoate 2-Fluoro, 4-chloro Methyl (ester) C₈H₆ClFO₂ 188.58 Halogen-based hydrogen bonding
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate 2-Fluoro (phenyl) 4-Methoxy C₂₀H₂₁FNO₃ 344.39 Fluorescence properties, π–π stacking

Key Observations:

  • For example, methyl 4-chloro-2-fluorobenzoate exhibits C–H⋯Cl interactions in crystal packing, analogous to halogen-bonding trends in .
  • Similar dihedral angles (~56°) between aromatic planes were observed in halogenated imidazole derivatives (), suggesting comparable steric constraints .
  • Polarity and Solubility : The acetyl group in methyl 4-acetyl-2-fluorobenzoate increases polarity, likely improving solubility in polar solvents compared to the methylphenyl analog .

Crystallographic and Intermolecular Interactions

highlights the role of weak interactions (C–H⋯N, C–H⋯X, and π–π stacking) in stabilizing crystal structures of halogenated imidazole derivatives. By analogy, this compound may exhibit:

  • C–H⋯F Hydrogen Bonds : Fluorine’s high electronegativity facilitates weak hydrogen bonds, as seen in fluorinated benzoates (–10).
  • π–π Stacking : The planar benzoate and phenyl rings may engage in offset π–π interactions, similar to those in and .

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